molecular formula C24H18F2N2O3S B5602693 5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone

5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone

Cat. No. B5602693
M. Wt: 452.5 g/mol
InChI Key: QCJKZCNFMJGRGI-BKUYFWCQSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone typically involves multi-step chemical reactions, starting from base chemicals through to the final compound. A common approach includes the condensation of specific aldehydes with aminophenyl derivatives in the presence of catalysts, followed by reactions with thioglycolic acid and anhydrous zinc chloride under reflux conditions for several hours (Patel et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds often showcases specific conformations and interactions that are crucial for their chemical behavior. For instance, certain thiazolidinone derivatives exhibit a twisted conformation around the thiazolidinone ring and demonstrate significant dihedral angles between core structural motifs, indicating a complex three-dimensional structure that can influence their chemical reactivity and interactions (Yin et al., 2008).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. Reactions such as condensation with different aldehydes, interaction with thiols, and subsequent cyclization under specific conditions are common. These reactions not only demonstrate the compound's reactivity but also its potential utility in synthesizing a wide range of derivatives with diverse chemical and physical properties (Nagase, 1974).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are directly influenced by their molecular conformation and intermolecular interactions. X-ray crystallography studies reveal detailed insights into the molecule's geometry, highlighting how intramolecular hydrogen bonding and π-π stacking interactions contribute to its stability and solid-state packing (Banu et al., 2013).

Chemical Properties Analysis

The chemical behavior of this compound and its analogs can be intricate, involving a range of interactions and reactions. Studies focusing on the reactivity of such compounds often explore their potential as ligands, inhibitors, or precursors to more complex molecules, influenced by the presence of functional groups that facilitate specific chemical transformations (Unangst et al., 1994).

properties

IUPAC Name

(5Z)-5-[[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O3S/c1-30-22-11-2-15(12-16(22)14-31-20-9-5-18(26)6-10-20)13-21-23(29)28(24(32)27-21)19-7-3-17(25)4-8-19/h2-13H,14H2,1H3,(H,27,32)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJKZCNFMJGRGI-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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